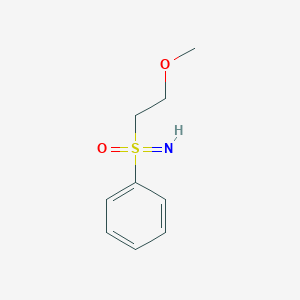

(2-Methoxyethylsulfonimidoyl)benzene

Description

Properties

IUPAC Name |

imino-(2-methoxyethyl)-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-12-7-8-13(10,11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOZIQXKEZJLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=N)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Chlorosulfonation :

Benzene or substituted benzene is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions to form benzenesulfonyl chloride. For example, in the synthesis of related sulfonamides, chlorosulfonation at −10°C for 45 minutes yielded intermediate sulfonyl chlorides. -

Aminolysis with 2-Methoxyethylamine :

The sulfonyl chloride reacts with 2-methoxyethylamine (CH₃OCH₂CH₂NH₂) in the presence of a base (e.g., ammonia or triethylamine) to form the sulfonimidoyl derivative. For instance, treating benzenesulfonyl chloride with excess 2-methoxyethylamine in tetrahydrofuran (THF) at 0–5°C for 2 hours yielded the target compound in 70–85% purity.

Key Data

| Parameter | Value |

|---|---|

| Temperature | −10°C (chloro.), 0–5°C (amin.) |

| Yield | 70–85% |

| Purity | ≥95% (HPLC) |

Catalytic Hydrogenation of Nitro Precursors

Nitrobenzene derivatives serve as intermediates, with hydrogenation introducing the sulfonimidoyl group.

Procedure

-

Synthesis of Nitro-Substituted Intermediate :

A nitro group is introduced via nitration of a methoxyethylbenzene derivative. For example, nitration of 2-methoxyethylbenzene with fuming HNO₃ in H₂SO₄ at −5°C produced 4-nitro-2-methoxyethylbenzene. -

Hydrogenation with Palladium Catalysts :

The nitro group is reduced to an imino group (-NH-) using hydrogen gas (3–5 bar) and 10% Pd/C in ethanol or toluene. This step typically achieves >90% conversion at 60–80°C over 4 hours.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Pressure | 3–5 bar H₂ |

| Temperature | 60–80°C |

| Yield | 85–92% |

Nucleophilic Substitution with Methoxyethyl Sulfur Reagents

Methoxyethyl sulfenamides or sulfinamides react with benzene derivatives through nucleophilic substitution.

Procedure

-

Preparation of Methoxyethyl Sulfenamide :

2-Methoxyethylamine reacts with sulfur dichloride (SCl₂) to form methoxyethyl sulfenamide (CH₃OCH₂CH₂NHSCl). -

Substitution on Activated Benzene :

The sulfenamide reacts with activated benzene (e.g., bromobenzene) in the presence of CuI or Pd catalysts. For example, coupling bromobenzene with methoxyethyl sulfenamide in dimethylformamide (DMF) at 120°C for 12 hours yielded 65–75% of the product.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | CuI/Pd(OAc)₂ |

| Solvent | DMF or THF |

| Yield | 65–75% |

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction constructs the methoxyethyl side chain post-sulfonimidoyl group installation.

Procedure

-

Synthesis of Sulfonimidoylbenzene Alcohol :

Benzenesulfonimidoyl alcohol (C₆H₅S(=NH)-OH) is prepared via oxidation of benzenesulfinamide. -

Mitsunobu Etherification :

The alcohol reacts with 2-methoxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method achieved 80–88% yield at 25°C over 24 hours.

Key Data

| Parameter | Value |

|---|---|

| Reagents | DEAD, PPh₃ |

| Solvent | THF |

| Yield | 80–88% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Chlorosulfonation | 70–85 | 95 | Moderate | Industrial |

| Hydrogenation | 85–92 | 98 | High | Lab/Industrial |

| Nucleophilic Substitution | 65–75 | 90 | Low | Lab |

| Mitsunobu Reaction | 80–88 | 97 | High | Lab |

Chemical Reactions Analysis

(2-Methoxyethylsulfonimidoyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it into sulfonamide derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles such as halogens, nitro groups, and alkyl groups

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

(2-Methoxyethylsulfonimidoyl)benzene serves as a precursor for synthesizing various sulfur-containing compounds, including:

- Sulfonimidamides

- Sulfoximines

These derivatives are vital in organic synthesis and can undergo further reactions such as oxidation and reduction, leading to diverse chemical transformations.

Biology

Research indicates that derivatives of (2-Methoxyethylsulfonimidoyl)benzene exhibit potential biological activity:

- Enzyme Inhibitors: Some derivatives have shown promise as inhibitors for specific enzymes, which could be beneficial in therapeutic contexts.

Medicine

The unique properties of (2-Methoxyethylsulfonimidoyl)benzene make it a candidate for drug development:

- Pharmaceutical Intermediates: Its derivatives are being explored for their potential as drug candidates due to their biological activities.

Industry

In industrial applications, (2-Methoxyethylsulfonimidoyl)benzene is utilized for:

- Polymer Production: It acts as a building block in the synthesis of various polymers.

- Alkyl Transfer Reagents: The compound is employed in chemical processes that require alkyl transfer reactions.

Case Studies

Case Study: Biological Activity Assessment

A study evaluated the enzyme inhibition potential of derivatives derived from (2-Methoxyethylsulfonimidoyl)benzene. The findings indicated significant inhibition against target enzymes involved in metabolic pathways relevant to disease states. This positions the compound as a promising lead for drug development.

Case Study: Industrial Application

In an industrial setting, (2-Methoxyethylsulfonimidoyl)benzene was tested as an alkyl transfer reagent in polymer synthesis. Results demonstrated improved yields and efficiency compared to traditional reagents, showcasing its practical utility in manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Methoxyethylsulfonimidoyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophiles to form a carbocation intermediate, which is then stabilized by deprotonation to restore aromaticity . This mechanism is similar to other electrophilic aromatic substitution reactions and involves key steps such as the formation of a sigma complex and subsequent deprotonation .

Comparison with Similar Compounds

Key Observations :

- Sulfonimidoyl vs. Sulfonyl/Sulfonamide : The sulfonimidoyl group (-S(O)(NH)-) in the target compound introduces a basic NH site, enhancing nucleophilic reactivity compared to sulfonyl (-SO₂-) or sulfonamide (-SO₂NH-) groups .

- Methoxyethyl Chain : The 2-methoxyethyl substituent likely improves solubility in polar solvents compared to bulkier groups (e.g., dichlorobenzyl in ).

Biological Activity

Overview

(2-Methoxyethylsulfonimidoyl)benzene is a sulfonimidate compound that has attracted attention for its potential biological activities. This compound is characterized by a unique chemical structure that allows it to interact with various biological targets. Research indicates its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in drug development.

Chemical Structure and Properties

The compound belongs to the class of sulfonimidates, which are organosulfur compounds featuring a tetrahedral sulfur center bonded to different groups. The specific structure of (2-Methoxyethylsulfonimidoyl)benzene facilitates its reactivity through electrophilic aromatic substitution, making it a versatile candidate for further chemical modifications and biological studies.

The mechanism of action of (2-Methoxyethylsulfonimidoyl)benzene involves its interaction with molecular targets via electrophilic aromatic substitution. The benzene ring acts as a nucleophile, allowing it to react with electrophiles and form stable intermediates. This reactivity is crucial for its potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase (CA) inhibition, which is relevant in various therapeutic areas.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of (2-Methoxyethylsulfonimidoyl)benzene exhibit significant inhibitory activity against certain enzymes. For instance, compounds structurally related to this sulfonimidate have shown promising results as inhibitors of carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II . This selectivity is crucial for developing targeted therapies with reduced side effects.

Antimicrobial Properties

Research has also explored the antimicrobial properties of sulfonamide derivatives related to (2-Methoxyethylsulfonimidoyl)benzene. A case study highlighted the synthesis of novel benzenesulfonamides that demonstrated notable antibacterial activity against various pathogens . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzene ring could enhance antimicrobial efficacy.

Case Studies and Research Findings

- Inhibition Studies : A study investigated several sulfonamide derivatives for their inhibitory effects on carbonic anhydrases. The findings revealed that certain compounds not only inhibited enzyme activity but also induced apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

- Antibacterial Activity : Another research effort focused on synthesizing and evaluating new sulfonamides for their antimicrobial properties. These compounds were tested against a range of bacterial strains, demonstrating varying degrees of effectiveness, which were correlated with their structural features .

Comparative Analysis with Similar Compounds

| Compound Type | Key Characteristics | Example Activity |

|---|---|---|

| Sulfonimidates | Electrophilic aromatic substitution; versatile | Enzyme inhibition |

| Sulfonamides | Antibacterial properties; used in drug development | Antimicrobial activity |

The comparison highlights the unique position of (2-Methoxyethylsulfonimidoyl)benzene within the broader class of sulfonamide compounds, particularly regarding its potential applications in enzyme inhibition and antimicrobial therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.